molecular formula C18H22N2O4 B1601544 Tert-butyl 4-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate CAS No. 412357-32-5

Tert-butyl 4-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate

Cat. No.: B1601544
CAS No.: 412357-32-5
M. Wt: 330.4 g/mol
InChI Key: LGBJBNFDEVHLKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound is an important intermediate in the synthesis of various biologically active compounds, including crizotinib. It can be synthesized through three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate as the initial material .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate consists of a piperidine ring bearing a carboxylate group and a tert-butyl substituent. The presence of the dioxoisoindolin-2-yl moiety adds complexity to its structure .


Physical and Chemical Properties Analysis

Mechanism of Action

The precise mechanism of action for Tert-butyl 4-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate remains an area of investigation. Its biological effects likely depend on its interactions with specific cellular targets or pathways. Researchers are actively exploring its pharmacological properties and potential therapeutic applications .

Safety and Hazards

It is classified as a warning substance, and precautionary measures should be taken during handling .

Properties

IUPAC Name

tert-butyl 4-(1,3-dioxoisoindol-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)19-10-8-12(9-11-19)20-15(21)13-6-4-5-7-14(13)16(20)22/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBJBNFDEVHLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476755
Record name tert-Butyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412357-32-5
Record name tert-Butyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

16.7 ml of triethylamine was added to 200 ml of a tetrahydrofuran solution containing 16 g of 4-amino-1-tert-butoxycarbonylpiperidine and 17.5 g of N-carboethoxyphthalimide under ice-cooling, and the mixture was stirred at room temperature for 4 hours. Water was added to the reaction mixture and the resulting mixture was extracted with ethyl acetate. The extract was washed with an aqueous saturated sodium bicarbonate solution, water and brine, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The residue was suspended in ether-hexane, and crystals were collected by filtration to obtain 25.7 g of 2-(1-tert-butoxycarbonyl-4-piperidyl)isoindoline-1,3-dione.
Quantity
16.7 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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